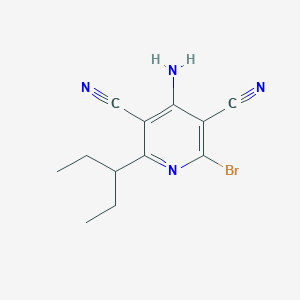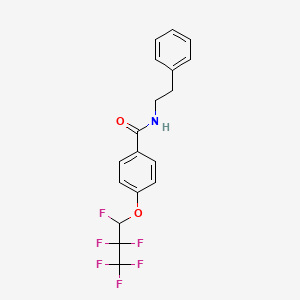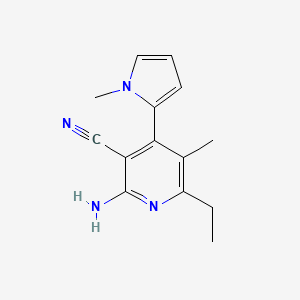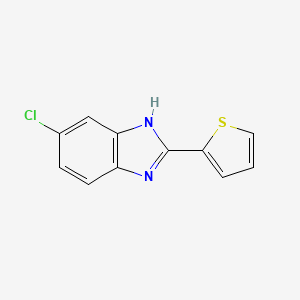![molecular formula C17H15N7O7 B11057759 N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11057759.png)
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a pyrazole ring, and an oxadiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Construction of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride.
Coupling Reactions: The final compound is assembled through a series of coupling reactions, where the benzodioxole, pyrazole, and oxadiazole intermediates are linked together using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitro group on the pyrazole ring, converting it to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazole and oxadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Catalysts: Palladium, copper, and other transition metals.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of carboxylic acids, while reduction of the nitro group on the pyrazole ring results in the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Medicine
In medicinal chemistry, N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the nitro group on the pyrazole ring can participate in redox reactions. The oxadiazole ring may act as a bioisostere, mimicking the structure and function of other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide: Similar structure but with an amino group instead of a nitro group.
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The uniqueness of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group on the pyrazole ring, in particular, can lead to unique redox properties and interactions with biological targets.
Properties
Molecular Formula |
C17H15N7O7 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-3-[(4-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H15N7O7/c25-15(10-1-2-12-13(5-10)30-9-29-12)18-3-4-19-16(26)17-21-14(22-31-17)8-23-7-11(6-20-23)24(27)28/h1-2,5-7H,3-4,8-9H2,(H,18,25)(H,19,26) |
InChI Key |
VAJCYNCZQLMSMO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC(=O)C3=NC(=NO3)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-hydroxy-5-[1-(4-methoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11057699.png)
![2-[(1E)-1-hydrazinylideneethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11057705.png)
![N-[5-amino-3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thiophen-2-yl]benzamide](/img/structure/B11057711.png)
![8-Butyl-6-imino-3-pentyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B11057721.png)
![Ethyl 2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-carboxylate](/img/structure/B11057726.png)






![3-(2,3-dichlorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057761.png)
![7,8-dimethoxy-1-methyl-4-phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11057769.png)
![13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-6-phenyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene](/img/structure/B11057776.png)
